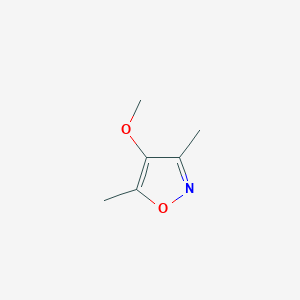![molecular formula C8H4N4O B13123436 4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13123436.png)
4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly as an inhibitor of eukaryotic translation initiation factor 4E (eIF4E), which plays a crucial role in the regulation of protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves the condensation of 2-acetaminonicotinic acid with a primary amine or the reaction of 2-aminonicotinic acid with acetic acid and a primary amine . Another method involves a one-pot three-component reaction of aldehydes, barbituric acid, and ammonium acetate or urea in the presence of DIPEAc at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion of methylsulfide at the C-2 position to methyl sulfoxides using m-chloroperbenzoic acid (m-CPBA).
Substitution: Substitution of methyl sulfoxides with different aryl or heteroaryl amines to achieve desired pyridopyrimidine compounds.
Common Reagents and Conditions
Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation and various aryl or heteroaryl amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which have shown significant biological activity, particularly in inhibiting eIF4E .
Scientific Research Applications
4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its role in inhibiting eIF4E, which is involved in the regulation of protein synthesis.
Medicine: Investigated for its potential therapeutic applications in treating inflammation and various cancers.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The compound exerts its effects by inhibiting eIF4E, a key factor in the initiation of protein synthesis. By binding to eIF4E, 4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile disrupts the formation of the eIF4F complex, thereby preventing the translation of specific mRNAs involved in cell growth and proliferation . This inhibition leads to reduced protein synthesis and induces apoptosis in tumor cells .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: A derivative with enhanced biological activity, particularly in inducing apoptosis of tumor cells.
Uniqueness
4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile is unique due to its specific inhibition of eIF4E, making it a promising candidate for therapeutic applications in cancer treatment. Its ability to disrupt protein synthesis pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H4N4O |
|---|---|
Molecular Weight |
172.14 g/mol |
IUPAC Name |
4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C8H4N4O/c9-2-5-1-6-7(10-3-5)11-4-12-8(6)13/h1,3-4H,(H,10,11,12,13) |
InChI Key |
MIGQRVKRNVNJLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)NC=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B13123383.png)








